N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
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Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide under basic conditions.
Attachment of the Butyl Group: The butyl group is introduced by reacting the thiadiazole intermediate with a butyl halide in the presence of a base.
Coupling with 2,6-Dimethoxybenzoyl Chloride: The final step involves the coupling of the thiadiazole derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzamides or thiadiazole derivatives.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation, the cell wall synthesis pathway in bacteria, or the apoptosis pathway in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is unique due to the presence of the 2,6-dimethoxybenzamide moiety, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-4-5-9-12-17-18-15(22-12)16-14(19)13-10(20-2)7-6-8-11(13)21-3/h6-8H,4-5,9H2,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYCOESTJWUBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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